molecular formula C13H30O3SSn B1591397 Methanesulfonic acid, tributylstannyl ester CAS No. 13302-06-2

Methanesulfonic acid, tributylstannyl ester

Cat. No.: B1591397
CAS No.: 13302-06-2
M. Wt: 385.2 g/mol
InChI Key: GRLCBLMUROGNMC-UHFFFAOYSA-M
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Description

Methanesulfonic acid, tributylstannyl ester (C₄H₉)₃SnOSO₂CH₃ is an organotin compound combining a methanesulfonate (mesylate) group with a tributylstannyl moiety. Tributylstannyl groups are widely used in Stille cross-coupling reactions for C–C bond formation . Methanesulfonate esters, such as methyl methanesulfonate (MMS), are known alkylating agents with applications in organic synthesis and mutagenicity studies . The tributylstannyl ester likely serves as a hybrid reagent, leveraging the mesylate’s leaving-group ability and the stannyl group’s role in organometallic reactions.

Properties

IUPAC Name

tributylstannyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH4O3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;1H3,(H,2,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLCBLMUROGNMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O3SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074504
Record name Stannane, tributyl[(methylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13302-06-2
Record name Stannane, ((methylsulfonyl)oxy)tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin, methanesulfonate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, tributyl[(methylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, tributylstannyl ester can be synthesized through the reaction of tributyltin hydride with methanesulfonyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of organotin compounds, including stannane, tributyl[(methylsulfonyl)oxy]-, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, tributylstannyl ester undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in reduction reactions, the primary product is often the corresponding hydrocarbon, while in substitution reactions, the product is the new organotin compound with the substituted group.

Scientific Research Applications

Methanesulfonic acid, tributylstannyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which stannane, tributyl[(methylsulfonyl)oxy]- exerts its effects involves the generation of tin-centered radicals. These radicals can participate in various radical-mediated reactions, such as hydrogen atom transfer and addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Alkyl Methanesulfonates

Examples : Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS)

  • Reactivity: Smaller alkyl esters like MMS (CH₃OSO₂CH₃) are potent alkylating agents due to their high electrophilicity. They readily undergo nucleophilic substitution, modifying DNA and proteins, which contributes to genotoxicity .
  • Toxicity: MMS is classified as a mutagen and carcinogen. In micronucleus assays, methanesulfonic acid iso-butyl ester showed weak genotoxicity at cytotoxic concentrations, while p-toluenesulfonic acid iso-butyl ester was non-genotoxic .
  • Applications: Used in laboratory alkylation reactions and as model genotoxins .

Key Difference: Tributylstannyl ester’s bulky organotin group likely reduces alkylation potency but introduces metal-mediated reactivity (e.g., Stille coupling).

Aryl Methanesulfonates

Example : Phenyl methanesulfonate (C₆H₅OSO₂CH₃)

  • Reactivity : The aromatic ring stabilizes the ester, reducing electrophilicity compared to alkyl esters. Less prone to hydrolysis, making it suitable for stable intermediates in organic synthesis .
  • Applications : Used in synthesizing sulfonate-protected intermediates or polymers.

Key Difference: The tributylstannyl ester’s organometallic character enables cross-coupling reactions, unlike aryl esters.

Trifluoromethanesulfonates (Triflates)

Examples : 5-Methyl-2-pyridinyl triflate, (E)-5-[3-(trimethylsilyl)-2-propynylidene]-1-cyclopenten-1-yl triflate

  • Reactivity : Triflates (CF₃SO₂O–) are superior leaving groups due to the electron-withdrawing trifluoromethyl group. Widely used in Suzuki and Negishi couplings .
  • Applications : Key intermediates in synthesizing bipyridines and enynes .

Key Difference : Tributylstannyl esters may participate in Stille couplings, whereas triflates facilitate palladium-catalyzed reactions. Reactivity depends on the metal center (Sn vs. Pd).

Long-Chain Esters

Example : Methanesulfonic acid erucyl ester (C₂₂H₄₃OSO₂CH₃)

  • Properties : The long erucyl chain enhances lipophilicity, making it suitable for surfactants or phase-transfer catalysis .
  • Applications: Potential use in industrial formulations requiring amphiphilic properties.

Key Difference : Tributylstannyl ester’s applications are more likely in synthetic chemistry than in materials science.

Organotin Esters

Example : 4-(Tributylstannyl)pyrrolidine-2-carboxylates

  • Reactivity : Tributylstannyl groups enable transmetallation in cross-couplings. Methanesulfonic acid may act as a catalyst in stannyl-group transfer .
  • Applications : Synthesis of stannylated heterocycles for pharmaceuticals or agrochemicals.

Key Difference: The tributylstannyl mesylate ester could serve as a dual-functional reagent (leaving group + stannyl donor), unlike simpler organotin compounds.

Data Tables

Table 2: Toxicity Comparison

Compound Genotoxicity (Micronucleus Test) Regulatory Notes
MMS Strongly positive IARC Class 2B carcinogen
p-Toluenesulfonic acid iso-butyl ester Negative Limited restrictions
Tributylstannyl compounds Likely high (organotin toxicity) Regulated under REACH

Biological Activity

Methanesulfonic acid, tributylstannyl ester (C13H30O3SSn), is an organotin compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Overview of Organotin Compounds

Organotin compounds, including this compound, are characterized by tin-carbon bonds and have been studied for their diverse biological activities. These compounds are known for their antifungal, antibacterial, and potential anticancer properties. The biological activity of organotin compounds is often attributed to their ability to generate tin-centered radicals, which can interact with biological macromolecules such as proteins and nucleic acids .

The mechanism of action of this compound involves the generation of reactive tin-centered radicals. These radicals can participate in various radical-mediated reactions, including:

  • Hydrogen Atom Transfer : Facilitates the transfer of hydrogen atoms to substrates, potentially altering their reactivity.
  • Addition to Unsaturated Bonds : The radicals can add to double bonds in organic molecules, leading to structural modifications that may impact biological activity.

Antifungal and Antibacterial Properties

Research indicates that organotin compounds exhibit significant antifungal and antibacterial activities. This compound has been noted for its effectiveness against various pathogens:

  • Antifungal Activity : Studies have shown that organotin compounds can inhibit the growth of fungi by disrupting cellular membranes or interfering with metabolic processes.
  • Antibacterial Activity : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell walls or membranes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antifungal Activity :
    • A study evaluated the antifungal efficacy of various organotin compounds against Candida species. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
  • Antibacterial Efficacy :
    • In another study focusing on antibacterial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at low concentrations .

Comparison with Similar Compounds

CompoundAntifungal ActivityAntibacterial Activity
This compoundModerate to HighHigh
Tributyltin ChlorideHighModerate
Tributyltin AcetateModerateHigh

This table illustrates the comparative biological activity of this compound with other related organotin compounds.

Applications in Medicine and Industry

This compound is not only significant in biological research but also has practical applications:

  • Drug Development : Ongoing research is exploring its potential as a lead compound in drug development due to its unique mechanisms of action against resistant strains of bacteria and fungi.
  • Industrial Use : In addition to its biological applications, it is utilized in the production of polymers and coatings due to its stability and reactivity in various chemical processes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonic acid, tributylstannyl ester
Reactant of Route 2
Methanesulfonic acid, tributylstannyl ester

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